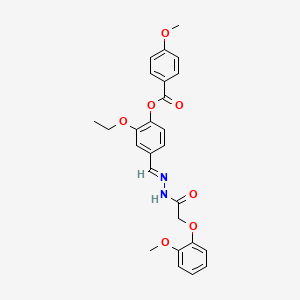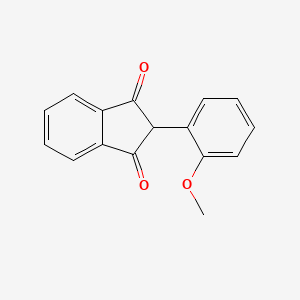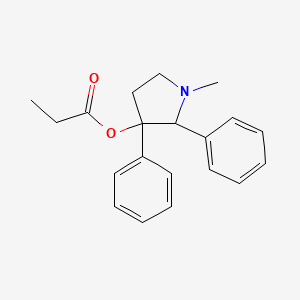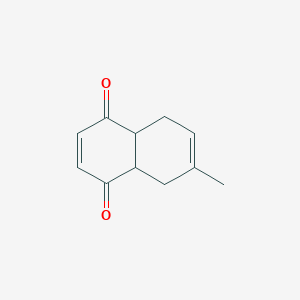![molecular formula C13H10O2 B12000560 2,3-dihydro-4H-benzo[h]chromen-4-one CAS No. 16563-51-2](/img/structure/B12000560.png)
2,3-dihydro-4H-benzo[h]chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydro-4H-benzo[h]chromen-4-one is a heterocyclic compound with the molecular formula C13H10O2 and a molecular weight of 198.223 g/mol . This compound belongs to the class of chromenes, which are bicyclic oxygen-containing heterocycles.
准备方法
Synthetic Routes and Reaction Conditions
2,3-dihydro-4H-benzo[h]chromen-4-one can be synthesized through several methods. One common approach involves the reaction of 2-benzylidene malononitriles with substituted resorcinols in the presence of methanol and calcium hydroxide at room temperature . Another method includes the use of ortho-alkynylarylketones as precursors, which undergo silver-catalyzed ketonization to form polycarbonyl intermediates. These intermediates then undergo double intramolecular cyclization and decarboxylation to generate the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Industrial production would likely involve continuous flow processes and advanced purification techniques to ensure the compound’s purity and quality.
化学反应分析
Types of Reactions
2,3-dihydro-4H-benzo[h]chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.
科学研究应用
2,3-dihydro-4H-benzo[h]chromen-4-one has numerous scientific research applications due to its diverse biological activities :
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 2,3-dihydro-4H-benzo[h]chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways . The compound’s antimicrobial activity could result from its interaction with bacterial cell membranes or inhibition of essential enzymes . Additionally, its antidiabetic effects may involve modulation of glucose metabolism and insulin signaling pathways .
相似化合物的比较
2,3-dihydro-4H-benzo[h]chromen-4-one can be compared with other similar compounds, such as:
Chroman-4-one: This compound shares a similar chromene structure but lacks the dihydro and benzo[h] fusion present in this compound.
2H-chromen-2-one:
4H-chromen-4-one: This compound is another chromene derivative with a different arrangement of functional groups.
属性
CAS 编号 |
16563-51-2 |
|---|---|
分子式 |
C13H10O2 |
分子量 |
198.22 g/mol |
IUPAC 名称 |
2,3-dihydrobenzo[h]chromen-4-one |
InChI |
InChI=1S/C13H10O2/c14-12-7-8-15-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-6H,7-8H2 |
InChI 键 |
LKNFBMHMKILLLN-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C1=O)C=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000501.png)

![1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]-](/img/structure/B12000506.png)

![2-Butyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000512.png)

![{[(Pyridin-2-yl)carbamothioyl]sulfanyl}acetic acid](/img/structure/B12000525.png)



![4-(4-bromophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B12000568.png)

![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B12000570.png)

